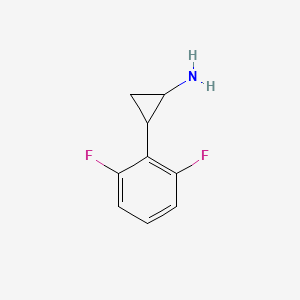![molecular formula C14H20N2O2 B12223760 3,3-Dimethyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]butan-1-one](/img/structure/B12223760.png)
3,3-Dimethyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]butan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, an azetidine ring, and a butanone moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]butan-1-one typically involves multiple steps, including addition, oximization, and esterification reactions. The starting materials often include 3-methylpyridine, ethyl pivalate, hydroxylamine hydrochloride, and substituted benzoic acid . The reaction conditions are generally moderate, ensuring high yields and efficient synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-quality production.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary, but they generally involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the substituents involved.
Scientific Research Applications
3,3-Dimethyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]butan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Industry: The compound’s unique properties make it useful in creating specialized materials and chemical products.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]butan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to inhibit the growth of fungal pathogens by interfering with their cellular processes . The compound may bind to specific enzymes or receptors, disrupting normal cellular functions and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: This compound shares a similar pyridine and butanone structure but differs in the position of the pyridine ring.
3,3-Dimethyl-1-(pyridin-2-yl)butan-2-one: Another similar compound with a different pyridine ring position.
3,3-Dimethyl-1-(pyridin-4-yl)butan-2-one: This compound has a similar structure but lacks the azetidine ring.
Uniqueness
3,3-Dimethyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]butan-1-one is unique due to the presence of the azetidine ring and the specific positioning of the pyridine ring. These structural features contribute to its distinct chemical properties and biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
3,3-dimethyl-1-(3-pyridin-4-yloxyazetidin-1-yl)butan-1-one |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)8-13(17)16-9-12(10-16)18-11-4-6-15-7-5-11/h4-7,12H,8-10H2,1-3H3 |
InChI Key |
JEZBLKRPCWOENS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)N1CC(C1)OC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-chlorophenyl)-7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12223680.png)


![1-Cyclopropyl-3-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrrolidin-2-one](/img/structure/B12223699.png)

![4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B12223715.png)
![2-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12223719.png)
![(4,7-dimethylquinazolin-2-yl)[3-(2-methoxyethyl)(1,2-dihydro-4H-1,3,5-triazin-6-yl)]amine](/img/structure/B12223720.png)
![7-(4-Benzylpiperazin-1-yl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12223737.png)
![6-chloro-3-(4-methoxyphenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12223743.png)
![3-[4-(Fluoromethyl)piperidine-1-carbonyl]-4,5,6,7-tetrahydro-2,1-benzoxazole](/img/structure/B12223755.png)
![2-{[1-(But-2-yn-1-yl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B12223766.png)
carboxamide](/img/structure/B12223771.png)
![3-Cyclopropyl-6-{[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12223779.png)
